
1-(2-(5-(2-Fluorophenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a complex organic molecule that includes an isoxazole ring and a piperidine ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Piperidine is a six-membered ring with one nitrogen atom. The presence of fluorophenyl indicates a phenyl ring (a six-membered carbon ring) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole and piperidine rings, along with the fluorophenyl group, would contribute significantly to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the isoxazole and piperidine rings, the fluorophenyl group, and the specific arrangement of these components .科学的研究の応用
Positron Emission Tomography (PET) Radiotracer Development
The compound has been utilized in the synthesis of PET radiotracers, specifically for studying CB1 cannabinoid receptors in the brain. The synthesis involved the nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, resulting in compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound, [18F]NIDA-42033, shows potential for brain studies related to CB1 cannabinoid receptors due to its high specific radioactivity and radiochemical purity (Katoch-Rouse et al., 2003).
Antibacterial Activity
Research has been conducted on the antibacterial properties of isoxazoline derivatives. The synthesis of new isoxazoline derivatives was achieved by reacting 5-acetamidomethyl-3-[3-fluoro-4-(1-piperazynyl)]isoxaline with chloroacetyl chloride. These derivatives exhibited notable antibacterial activities against various bacterial strains, demonstrating the compound's potential in the development of new antibacterial agents (Liu Wei, 2012).
Herbicidal Activity
The compound has been a base for synthesizing novel carboxamides and thiocarboxamides with potential as D1 protease inhibitors in plants. These synthesized compounds showed moderate to good herbicidal activities, suggesting their use in agriculture to control unwanted plant growth. Additionally, enzyme activity tests against native spinach D1 protease showed competitive inhibition, indicating the specificity and potential effectiveness of these compounds (De-jin Hu et al., 2009).
Antiviral and Antimicrobial Activity
Compounds derived from piperidine-4-carboxamide showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity. This highlights the compound's potential in the development of new pharmaceutical agents to combat viral and bacterial infections (R. C. Krishna Reddy et al., 2013).
将来の方向性
特性
IUPAC Name |
1-[2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-14-4-2-1-3-13(14)15-9-12(20-24-15)10-16(22)21-7-5-11(6-8-21)17(19)23/h1-4,9,11H,5-8,10H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDJJHBNYTILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{1-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2815741.png)
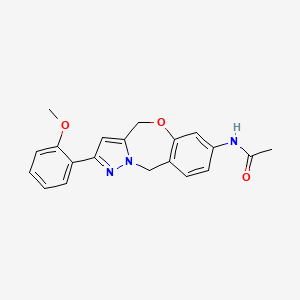
![2-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2815747.png)
![2-((4-fluorophenyl)thio)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2815748.png)
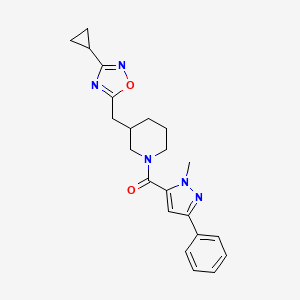
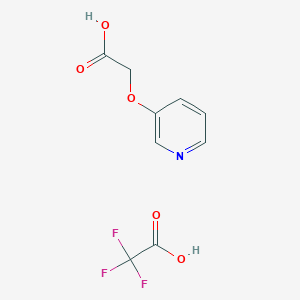

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815755.png)
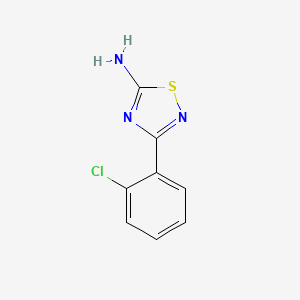
![N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2815760.png)
![[2-(Aminomethyl)-3-chloropropyl] acetate;hydrochloride](/img/structure/B2815761.png)
![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)
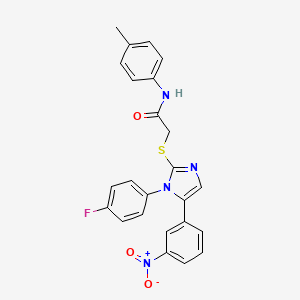
![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)